3,6-Dichloroimidazo[1,2-b]pyridazine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,6-dichloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAHZQOAPNIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570789 | |
| Record name | 3,6-Dichloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40972-42-7 | |
| Record name | 3,6-Dichloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Dichloroimidazo 1,2 B Pyridazine
Direct Synthesis Approaches to the Dichlorinated Imidazo[1,2-b]pyridazine (B131497) Core
The most direct approach to forming 3,6-dichloroimidazo[1,2-b]pyridazine involves the regioselective chlorination of a pre-formed 6-chloroimidazo[1,2-b]pyridazine (B1266833) intermediate. This strategy hinges on the inherent electronic properties of the imidazo[1,2-b]pyridazine ring system, which favor electrophilic substitution at the C-3 position.
Reaction Pathways and Conditions for the Formation of this compound
The primary reaction pathway is the electrophilic chlorination of 6-chloroimidazo[1,2-b]pyridazine. In this reaction, a chlorinating agent provides an electrophilic chlorine species (Cl⁺) that attacks the electron-rich imidazole (B134444) ring of the substrate. The reaction mechanism proceeds via a standard electrophilic aromatic substitution, where the C-3 position is preferentially attacked to form a resonance-stabilized intermediate, which then loses a proton to yield the final 3,6-dichloro product.
The conditions for this transformation are critical and typically involve an inert solvent to facilitate the reaction without participating in it. The temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of potential by-products.
Utilization of Halogenating Reagents and Catalytic Systems for Dichlorination
A variety of halogenating reagents can be employed for the C-3 chlorination of the 6-chloroimidazo[1,2-b]pyridazine core. The choice of reagent influences the reactivity and the required reaction conditions.
N-Chlorosuccinimide (NCS): NCS is a widely used reagent for the chlorination of aromatic and heterocyclic compounds. organic-chemistry.orgisca.me It is a solid, making it easier and safer to handle than gaseous chlorine. The reaction often requires an acid catalyst or is performed in a polar aprotic solvent like DMF to facilitate the generation of the electrophilic chlorine species. researchgate.net
Sulfuryl Chloride (SO₂Cl₂): This is another effective chlorinating agent that can be used for electron-rich heterocycles.
Dichloro(aryl)-λ³-iodanes: These hypervalent iodine reagents offer a safe and efficient method for regioselective chlorination under mild conditions, avoiding the need for toxic reagents or metal catalysts. researchgate.net
Catalytic systems are not always necessary but can be employed to enhance the reactivity of the chlorinating agent. Lewis acids or protic acids can activate the reagent, making the chlorination more efficient, particularly for less reactive substrates. organic-chemistry.org
| Reagent | Typical Conditions | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., DMF, CH₃CN, CH₂Cl₂), often with an acid catalyst (e.g., TFA, H₂SO₄) | organic-chemistry.orgresearchgate.net |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature or gentle heating | researchgate.net |
| Dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane | Mild conditions, avoids toxic reagents and metal catalysts | researchgate.net |
Precursor Synthesis and Regioselective Halogenation Strategies
Synthesis of Imidazo[1,2-b]pyridazine Intermediates for Halogenation
The synthesis begins with commercially available starting materials and proceeds through several key intermediates.
3,6-Dichloropyridazine (B152260): This is a fundamental building block. It is commonly synthesized from pyridazine-3,6-diol (the stable tautomer of maleic hydrazide) by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction effectively replaces both hydroxyl groups with chlorine atoms. google.comchemicalbook.com
3-Amino-6-chloropyridazine: The next step involves a nucleophilic aromatic substitution on 3,6-dichloropyridazine. One of the chlorine atoms is selectively replaced by an amino group by reacting it with aqueous ammonium (B1175870) hydroxide (B78521) under heat and pressure. nih.gov This step is crucial for enabling the subsequent cyclization to form the imidazole ring.
6-Chloroimidazo[1,2-b]pyridazine: This is the direct precursor for the final chlorination step. It is formed via a cyclocondensation reaction, a hallmark method for creating the imidazo[1,2-b]pyridazine core. 3-Amino-6-chloropyridazine is reacted with chloroacetaldehyde. The amino group of the pyridazine (B1198779) attacks the aldehyde, and a subsequent intramolecular cyclization followed by dehydration yields the bicyclic aromatic system.
| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 1 | Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | 3,6-Dichloropyridazine | Heating at 80°C | chemicalbook.com |
| 2 | 3,6-Dichloropyridazine | Aqueous NH₄OH | 3-Amino-6-chloropyridazine | Heating at 110°C in a sealed vessel | |
| 3 | 3-Amino-6-chloropyridazine | Chloroacetaldehyde (aq. solution) | 6-Chloroimidazo[1,2-b]pyridazine | Heating at 90°C |
Control of Regioselectivity in Halogenation Processes
The control of regioselectivity in the final halogenation step is governed by the inherent electronic distribution of the 6-chloroimidazo[1,2-b]pyridazine ring system. The imidazole portion of the fused ring is significantly more electron-rich than the pyridazine portion, directing electrophilic attack towards itself. Within the imidazole ring, the C-3 position is the most nucleophilic site.
This regioselectivity is well-established for electrophilic substitutions on this scaffold. For instance, the nitration of similar 6-chloroimidazo[1,2-b]pyridazine derivatives with nitric acid and sulfuric acid occurs exclusively at the C-3 position. mdpi.com This provides strong precedent that direct chlorination with an electrophilic chlorine source will also be highly regioselective, yielding the desired 3,6-dichloro isomer as the major, if not exclusive, product. The presence of the existing chlorine at C-6 has a minimal directing effect on the incoming electrophile compared to the powerful directing effect of the fused imidazole ring.
Optimization and Scale-Up of Synthetic Routes
Optimizing the synthetic route to this compound involves maximizing the yield and purity at each step while ensuring the process is efficient and reproducible. Key parameters for optimization include reaction temperature, concentration of reactants, choice of solvent, and reaction time. For the final chlorination step, the stoichiometry of the chlorinating agent is critical to prevent over-halogenation or incomplete reaction.
When scaling up the synthesis from laboratory to pilot or industrial scale, several factors must be considered.
Thermal Management: Many of the reactions, such as the treatment with POCl₃ and the amination step, are energetic and require careful temperature control to ensure safety and prevent side reactions.
Reagent Handling: Handling large quantities of corrosive reagents like phosphorus oxychloride and managing reactions under pressure requires specialized equipment.
Purification: Purification methods must be adapted for larger scales. While laboratory-scale purification might rely on column chromatography, industrial-scale processes favor more economical methods like recrystallization or distillation to obtain the final product with high purity. google.com Patent literature often describes procedures on a multi-gram scale, providing insight into scalable purification techniques such as trituration, recrystallization, and extraction. chemicalbook.comgoogle.com
Strategies for Enhancing Reaction Yields
Optimizing reaction yields is critical for the efficient synthesis of this compound and its derivatives. Several strategies have been identified to improve the efficiency of key synthetic steps.
For the initial cyclization reaction, the presence of a halogen at the 6-position of the pyridazine ring is itself a yield-enhancing feature. The electron-withdrawing nature of the halogen activates the ring system, facilitating the successful formation of the fused imidazo[1,2-b]pyridazine core in good yields. nih.gov
In subsequent functionalization reactions on the halo-imidazo[1,2-b]pyridazine scaffold, such as nucleophilic aromatic substitution (SNAr), specific catalytic systems can dramatically improve yields. Research on the related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has shown that fluoride-promoted amination at the C-6 position is significantly enhanced by the addition of a phase-transfer catalyst. figshare.comresearchgate.net In one study, the inclusion of 10 mol% of benzyltriethylammonium chloride (BnNEt₃Cl) alongside cesium fluoride (B91410) (CsF) nearly doubled the yield of the aminated product compared to reactions run with CsF alone. researchgate.net This highlights the efficacy of phase-transfer catalysis in promoting SNAr reactions on this heterocyclic system.
The following table summarizes the impact of additives on the yield of a model amination reaction on a 3-bromo-6-chloroimidazo[1,2-b]pyridazine substrate, demonstrating a clear strategy for yield enhancement. researchgate.net
| Reagents (Equivalents) | Catalyst (10 mol%) | Yield (%) |
| Amine (2.0) | None | 44% |
| Amine (2.0), CsF (1.0) | None | ~50% |
| Amine (2.0), CsF (1.0) | BnNEt₃Cl | 94% |
Furthermore, the choice of reaction conditions, including solvent and temperature, plays a crucial role. For the synthesis of the 3,6-dichloropyridazine precursor from 3,6-dihydroxypyridazine, using phosphorus oxychloride as both reagent and solvent at elevated temperatures (80 °C) can achieve high yields of around 85%. google.comchemicalbook.com
Methodologies for Improving Product Purity
Achieving high purity of this compound is essential, particularly for its potential use as an intermediate in the synthesis of biologically active molecules. Standard and specialized purification techniques are employed throughout the synthetic sequence.
Crystallization and Recrystallization: This is a fundamental technique for purifying solid intermediates and the final product. The precursor, 3,6-dichloropyridazine, can be purified by recrystallization from various solvents, including ethanol (B145695) or cyclohexane, to obtain a crystalline solid with high purity. google.comsci-hub.se The final product and its derivatives are also often purified by crystallization from suitable solvent systems. mdpi.com
Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a widely cited method for the purification of imidazo[1,2-b]pyridazine derivatives. mdpi.com This technique is highly effective for separating the desired product from unreacted starting materials, reagents, and reaction byproducts. A typical procedure involves dissolving the crude product in a minimal amount of solvent and eluting it through a silica gel column with a solvent system of appropriate polarity, such as a mixture of dichloromethane (B109758) and ethyl acetate. mdpi.com
Aqueous Workup and Extraction: A standard aqueous workup procedure is crucial for removing inorganic salts and water-soluble impurities after the reaction is complete. This often involves quenching the reaction mixture, for instance by pouring it into an ice-water mixture to precipitate the crude product. mdpi.com The precipitated solid is then collected by filtration. Alternatively, the product can be extracted from the aqueous layer into an immiscible organic solvent like ethyl acetate. The organic extracts are then typically washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, which can then be subjected to further purification by chromatography or recrystallization. chemicalbook.comgoogle.com
A specialized purification method has been patented for the precursor 3,6-dichloropyridazine, which involves treating the crude reaction mixture with sodium metabisulfite. This reagent reacts with certain impurities, increasing their solubility in the aqueous mother liquor and allowing for the crystallization of a highly purified product upon cooling. google.com
Advanced Derivatization and Functionalization of the 3,6 Dichloroimidazo 1,2 B Pyridazine Scaffold
Regioselective Substitution Reactions on the Dichlorinated Core
The electronic properties of the imidazo[1,2-b]pyridazine (B131497) ring system govern the reactivity of the C-3 and C-6 positions. The pyridazine (B1198779) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-6 position. arkat-usa.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing heteroatomic nucleophiles onto the imidazo[1,2-b]pyridazine core. The reaction proceeds via an addition-elimination mechanism, where the rate is enhanced by the presence of electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. In the 3,6-dichloroimidazo[1,2-b]pyridazine system, the entire heterocyclic core acts to stabilize the intermediate, but the reactivity is not uniform across the two positions.
Substitution at the C-6 position is particularly favorable. The chlorine atom at C-6 is readily displaced by a variety of nucleophiles, including primary and secondary amines. For instance, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various alkylamines in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst in DMSO at 100°C leads to the selective formation of C-6 aminated products in excellent yields, leaving the C-3 bromo group intact. researchgate.net This high reactivity at C-6 makes SNAr a reliable method for introducing amines and other nucleophiles at this position. researchgate.net
While less common than at C-6, nucleophilic substitution can also be directed to the C-3 position, although it often requires harsher conditions or prior modification of the scaffold. The lower reactivity at C-3 towards SNAr is attributed to the electronic distribution within the fused ring system.
Table 1: Examples of Nucleophilic Aromatic Substitution at C-6
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Butylamine | CsF, BnNEt₃Cl, DMSO, 100°C, 24h | 3-Bromo-6-(butylamino)imidazo[1,2-b]pyridazine | 94 | researchgate.net |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Pyrrolidine | CsF, BnNEt₃Cl, DMSO, 100°C, 24h | 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 98 | researchgate.net |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Benzylamine | CsF, BnNEt₃Cl, DMSO, 100°C, 24h | 3-Bromo-6-(benzylamino)imidazo[1,2-b]pyridazine | 95 | researchgate.net |
The two chlorine atoms at the C-3 and C-6 positions of the imidazo[1,2-b]pyridazine scaffold exhibit significant differential reactivity, which can be exploited for selective, stepwise functionalization.
In nucleophilic aromatic substitution reactions, the C-6 position is considerably more reactive than the C-3 position. arkat-usa.orgresearchgate.net Computational studies on related heterocyclic systems suggest that the pyridazine carbon C-6 is more susceptible to nucleophilic attack due to the charge distribution in the molecule. arkat-usa.org This allows for selective substitution at C-6 while preserving the halogen at C-3 for subsequent transformations, such as metal-catalyzed cross-coupling reactions. researchgate.net
Conversely, in many palladium-catalyzed cross-coupling reactions, the C-3 halogen can be more reactive, especially if it is a heavier halogen like bromine or iodine compared to a chlorine at C-6. researchgate.net However, even with two chlorine atoms, differentiation is possible. The choice of catalyst, ligand, and reaction conditions can tune the regioselectivity, allowing chemists to selectively functionalize one position over the other. This differential reactivity is fundamental to the use of this compound as a building block for complex molecules, enabling orthogonal chemical strategies where SNAr and cross-coupling reactions are used sequentially to build molecular diversity. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the elaboration of the this compound scaffold, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net These reactions typically show high functional group tolerance and allow for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling reaction, which couples an organic halide with an organoboron compound, is widely used to install aryl, heteroaryl, or vinyl groups on the imidazo[1,2-b]pyridazine core. researchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand. researchgate.net The reactivity of the C-6 chloro group is often sufficient for this transformation, especially with the use of modern catalysts featuring bulky, electron-rich phosphine ligands that facilitate the oxidative addition step with less reactive aryl chlorides. researchgate.net For example, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) can be successfully coupled with various aryl and heteroaryl boronic acids at the C-6 position to furnish 6-substituted products. researchgate.net Sequential Suzuki reactions are also possible, allowing for the creation of 3,6-diarylated imidazo[1,2-b]pyridazines. researchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(OAc)₂, P(tBu)₃ | K₃PO₄, Toluene, 110°C | 2-(4-Fluorophenyl)-6-phenylimidazo[1,2-b]pyridazine | 82 | researchgate.net |
| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thiophen-2-ylboronic acid | Pd(OAc)₂, P(tBu)₃ | K₃PO₄, Toluene, 110°C | 2-(4-Fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine | 78 | researchgate.net |
| 6-Chloroimidazo[1,2-b]pyridazine (B1266833) | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃, Toluene/EtOH, MW, 140°C | 6-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine | 75 | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for synthesizing arylamines and is applicable to the imidazo[1,2-b]pyridazine system. researchgate.netresearchgate.net It provides a powerful alternative to classical SNAr reactions, often proceeding under milder conditions and with a broader substrate scope, including less activated aryl halides and a wider range of amine coupling partners. wikipedia.org The reaction on the 3,6-dichloro scaffold can be controlled to achieve mono-amination, typically at the more reactive site under specific catalytic conditions, or sequential amination to produce diamino derivatives. For example, a 6-chloroimidazo[1,2-b]pyridazine derivative can undergo Buchwald-Hartwig coupling to introduce an amino group at the C-6 position. researchgate.net
Table 3: Example of Buchwald-Hartwig Amination
| Halide Substrate | Amine | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
| 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide | 4-(Dimethylamino)aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃, 1,4-Dioxane, 100°C | 6-((4-(Dimethylamino)phenyl)amino)imidazo[1,2-b]pyridazine-3-carboxamide | 80 | researchgate.netresearchgate.net |
Beyond Suzuki and Buchwald-Hartwig reactions, a variety of other metal-catalyzed cross-couplings have been successfully employed to functionalize the this compound scaffold. researchgate.net
Stille Coupling: This reaction couples the halide with an organotin reagent. libretexts.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. It has been used to introduce alkyl, vinyl, or aryl groups onto the imidazo[1,2-b]pyridazine core. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is the premier method for synthesizing arylalkynes and has been applied to 6-chloro-3-iodo-imidazo[1,2-b]pyridazine derivatives to install alkynyl moieties, primarily at the more reactive C-3 iodo position. researchgate.net
Heck Reaction: The Heck reaction couples the halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This provides a direct method for vinylation of the imidazo[1,2-b]pyridazine ring.
Negishi Coupling: This reaction involves the coupling of the halide with an organozinc reagent. nih.gov Organozinc compounds are more reactive than organoborons and can be useful for coupling alkyl groups. uni-muenchen.de
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the coupling partner and is often catalyzed by nickel or palladium. nih.gov It is particularly effective for introducing alkyl groups. For instance, 2,6-dichloroimidazo[1,2-b]pyridazine (B47463) can be selectively alkylated at the C-6 position using n-propylmagnesium bromide in the presence of a nickel catalyst. researchgate.net
These diverse cross-coupling reactions collectively provide a comprehensive toolkit for the extensive elaboration of the this compound scaffold, enabling the synthesis of a vast chemical space for drug discovery and materials science. researchgate.net
Table 4: Examples of Other Cross-Coupling Reactions
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |
| Kumada | 2,6-Dichloroimidazo[1,2-b]pyridazine | n-Propylmagnesium bromide | NiCl₂(dppp) | THF, rt | 2-Chloro-6-propylimidazo[1,2-b]pyridazine | 82 | researchgate.net |
| Sonogashira | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, rt | 6-Chloro-2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine | 90 | researchgate.net |
| Stille | 3-Cyano-6-bromoimidazo[1,2-b]pyridazine | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 1,4-Dioxane, 105°C | 3-Cyano-6-vinylimidazo[1,2-b]pyridazine | 76 | researchgate.net |
C-H Activation and Direct Functionalization Techniques
Direct C-H activation is a powerful strategy that offers an atom- and step-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. For the this compound scaffold, these techniques allow for the introduction of new substituents at specific carbon-hydrogen bonds, primarily at the C-2 and C-3 positions of the imidazole (B134444) ring.
Palladium-catalyzed direct arylation has emerged as a key method for functionalizing the imidazo[1,2-b]pyridazine core. Research has demonstrated the feasibility of direct intermolecular C-H arylation at the 3-position of 6-chloroimidazo[1,2-b]pyridazine. researchgate.net This transformation highlights the tolerance of the reaction to the existing chloro group, enabling the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. researchgate.net The process can be integrated into one-pot, two-step sequences, combining Suzuki cross-coupling at the 6-position with palladium-catalyzed C-H arylation at the 3-position, to generate 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net
The general conditions for such transformations often involve a palladium catalyst, such as Pd(OAc)₂, a ligand, a base, and an aryl halide as the coupling partner. The regioselectivity is a critical aspect of these reactions, and for the imidazo[1,2-b]pyridazine system, functionalization is often directed to the C-3 position of the electron-rich imidazole ring.
Another significant C-H functionalization technique is the iridium-catalyzed C-H borylation. This method introduces a boronate ester group onto the heterocyclic scaffold, which can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). While specific examples on this compound are not extensively detailed, the application of this methodology to related azine and fused heterocyclic systems is well-established. rsc.orgnih.govnih.gov The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, favoring the least hindered C-H bonds. nih.gov For imidazo[1,2-a]pyridine (B132010), a related scaffold, C-H borylation selectively occurs at the C-3 position. umich.edu Challenges in the borylation of nitrogen-containing heterocycles can include catalyst inhibition by the nitrogen lone pair, an effect that can sometimes be overcome by substitution patterns on the ring. rsc.orgnih.gov
The data below summarizes representative C-H activation reactions on the imidazo[1,2-b]pyridazine scaffold.
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Position Functionalized | Yield | Reference |
|---|---|---|---|---|---|---|
| Direct C-H Arylation | 6-Chloroimidazo[1,2-b]pyridazine | Aryl Bromides | Palladium Catalyst | C-3 | Good to Excellent | researchgate.net |
| C-H Borylation | Imidazo[1,2-a]pyridine (analogue) | B2pin2 | Iridium Catalyst | C-3 | Not specified | umich.edu |
Multi-Component Reaction Approaches for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly efficient tools for generating molecular diversity. researchgate.netbeilstein-journals.org For the imidazo[1,2-b]pyridazine system, MCRs provide rapid access to a wide array of substituted derivatives from simple precursors.
A prominent MCR for the synthesis of this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.net This is a three-component reaction involving an amidine (such as 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.netmdpi.com The reaction proceeds under acid catalysis to construct the fused imidazo[1,2-b]pyridazine ring system in a single step. The power of the GBB reaction lies in the commercial availability of a vast number of aldehydes and isocyanides, allowing for the introduction of diverse substituents at the 2- and 3-positions of the final heterocyclic product.
For instance, reacting a substituted 3-aminopyridazine (B1208633) with various aldehydes and isocyanides can quickly generate a library of 2,3-disubstituted imidazo[1,2-b]pyridazines. researchgate.net This strategy is particularly valuable for creating analogues for structure-activity relationship (SAR) studies in drug discovery. The reaction has been successfully performed using sustainable solvents, such as eucalyptol, further enhancing its appeal. researchgate.net
While the GBB reaction builds the core scaffold, other MCRs can be employed to functionalize pre-existing imidazo[1,2-b]pyridazine structures or to construct more complex fused systems. One-pot syntheses involving dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine (B1339910) have been described for creating novel imidazopyridazine-based N-phenylbenzamides. elsevierpure.com Although this example starts with a different pyridazine isomer, it illustrates the principle of using MCRs to achieve structural complexity efficiently.
The table below outlines the components and resulting scaffold from the Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-b]pyridazine synthesis.
| Reaction Name | Component 1 | Component 2 | Component 3 | Resulting Scaffold | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 3-Aminopyridazine | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | 3-R¹-2-R²-imidazo[1,2-b]pyridazine | Rapid assembly of the core with diversity at C-2 and C-3 | researchgate.net |
| One-pot Condensation | Pyridazine-4,5-diamine | Dimethyl phthalate | Substituted anilines | Imidazopyridazine-based N-phenylbenzamides | Atom-economical synthesis of complex derivatives | elsevierpure.com |
Structure Activity Relationship Sar Studies of 3,6 Dichloroimidazo 1,2 B Pyridazine Derivatives
Impact of Core Scaffold Modifications on Biological Activity
The imidazo[1,2-b]pyridazine (B131497) nucleus is fundamental to the biological activity of its derivatives, often playing a key role in anchoring the molecule to its biological target. nih.gov Modifications to this core, or "scaffold hopping," where atoms within the ring system are altered, can have profound effects on activity.
One strategic modification involves replacing a carbon atom in a related scaffold with a nitrogen atom to form the imidazo[1,2-b]pyridazine ring system. This "scaffold-hopping" approach was used to convert a 3-nitroimidazo[1,2-a]pyridine (B1296164) into a 3-nitroimidazo[1,2-b]pyridazine (B98374), which altered the compound's antikinetoplastid activity and solubility profile. mdpi.com This demonstrates that even subtle changes to the core heterocycle can significantly impact the compound's properties.
In the development of inhibitors for PIM kinases, the imidazo[1,2-b]pyridazine scaffold was specifically selected from a library of compounds due to its favorable substitution capabilities and superior drug-like properties, which ultimately led to the identification of the clinical candidate SGI-1776. researchgate.net
Furthermore, SAR studies on derivatives designed as ligands for β-amyloid (Aβ) plaques revealed that replacing a key phenyl ring (attached to the core) with other aromatic systems like pyridinyl or thiophenyl rings led to a significant reduction in binding affinity. nih.gov This indicates that while the imidazo[1,2-b]pyridazine core is essential, its interplay with key substituents is critical for maintaining high-affinity interactions with the target. For many kinase inhibitors, the imidazo[1,2-b]pyridazine moiety itself binds to the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. nih.gov
Influence of Substituents at the C-3 and C-6 Positions on Efficacy and Selectivity
The C-3 and C-6 positions of the imidazo[1,2-b]pyridazine scaffold are primary sites for chemical modification to modulate potency and selectivity. dergipark.org.tr The parent compound, 3,6-dichloroimidazo[1,2-b]pyridazine, allows for selective substitution at these positions, enabling extensive SAR exploration. google.com
For inhibitors of Transforming Growth Factor-β activated kinase (TAK1), substitutions at both C-3 and C-6 were found to be critical. The introduction of a morpholine (B109124) group at the C-6 position enhanced TAK1 inhibition compared to an unsubstituted analog. nih.gov At the C-3 position, the attachment of various aryl groups, such as indazole derivatives, was explored to modulate the molecule's steric and electronic properties, which in turn affects interactions with the target kinase. nih.gov
In a different context, for ligands binding to Aβ plaques, SAR studies showed that while a 2-(4′-Dimethylaminophenyl) group was a key requirement for high affinity, various substituents at the C-6 position were tolerated, with a methylthio group providing higher affinity than a methoxy (B1213986) group. nih.gov This highlights how substitutions at C-6 can fine-tune binding affinity.
The following table summarizes the impact of substitutions at the C-6 position on the binding affinity of 2-(4′-Dimethylaminophenyl)imidazo[1,2-b]pyridazine derivatives to Aβ plaques. nih.gov
| Compound | Substituent at C-6 | Binding Affinity (Ki, nM) |
| 3 | -OCH₃ (methoxyl) | 35.0 |
| 4 | -SCH₃ (methylthio) | 11.0 |
| 5 | -OCH₂CH₂F | 49.3 |
| 6 | -OCH₂CH₂CH₂F | 45.4 |
Similarly, for TAK1 kinase inhibitors, substitutions at C-6 proved crucial for activity. nih.gov
| Compound | Substituent at C-6 | Target | Effect |
| 1 | H | TAK1 | Lower inhibition |
| 4 | Piperazine (B1678402) | TAK1 | Moderate inhibition |
| 3 | Morpholine | TAK1 | Improved inhibition |
Analysis of Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents at the C-3 and C-6 positions play a significant role in determining the biological activity of imidazo[1,2-b]pyridazine derivatives.
Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. For 3,6-disubstituted pyridazines, increased steric bulk at these positions was found to inhibit the formation of active complexes in Signal Amplification By Reversible Exchange (SABRE) NMR studies. nih.govwhiterose.ac.uk This suggests that bulky groups at C-3 and C-6 can create steric hindrance that prevents optimal interaction with a target protein. In the development of TAK1 inhibitors, different indazole derivatives were introduced at the C-3 position specifically to modulate the steric properties of the molecule and thereby its interaction with the kinase. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can affect a molecule's reactivity and its ability to form non-covalent interactions like hydrogen bonds or pi-stacking. In the optimization of TAK1 inhibitors, polar and electron-withdrawing groups, such as amides, were introduced onto a phenyl ring at the C-3 position. nih.gov These groups can improve potency and selectivity by enhancing the binding affinity to the target protein through favorable electronic interactions. nih.gov However, in other studies on pyridazines, the electronic effect of changing functionality did not appear to significantly impact the outcomes of SABRE signal enhancements, indicating that steric factors can sometimes be more dominant. nih.gov
Role of Halogenation Patterns in SAR
In studies of related heterocyclic systems, halogenation has been shown to have a significant impact on biological activity. For instance, in a series of imidazo[4,5-b]pyridines, the substitution of the pyridine (B92270) nucleus with a bromine atom markedly increased the antiproliferative activity. mdpi.com In another study on benzo nih.govontosight.aiimidazo[1,2-a]pyrimidines, monohalogenation at the C-8 position produced potent ligands, whereas dihalogenation or monohalogenation at the C-7 position led to a halogen-size-dependent decrease in affinity. diva-portal.org This demonstrates that both the position and the nature of the halogen are critical.
The process of halogenation itself has been optimized, with methods developed for the regioselective introduction of chlorine or bromine at the C-3 position of the related imidazo[1,2-a]pyridine (B132010) scaffold. rsc.orgnih.gov Conversely, halogenation is not always beneficial. In a series of pyrrolo[1,2-b]pyridazines, the halogen-free parent compound demonstrated higher cytotoxicity against certain cancer cell lines than its fluorinated or chlorinated analogs, suggesting that the removal of halogens can sometimes be advantageous. mdpi.com
Conformational Analysis and Identification of Bioactive Conformations
Understanding the three-dimensional shape, or conformation, of a molecule is essential for elucidating its mechanism of action. X-ray crystallography and other analytical techniques are used to determine the bioactive conformation—the specific shape the molecule adopts when it binds to its target.
In a study of imidazo[1,2-b]pyridazine derivatives as Haspin kinase inhibitors, a co-crystal structure of an inhibitor bound to the kinase revealed that the molecule adopted a planar conformation. nih.gov This planarity allowed the indazole moiety to form key hydrogen bonds with the kinase's hinge region, while the imidazopyridazine group extended further into the binding pocket. nih.gov
Similarly, a co-crystal structure of a different derivative bound to the Tyk2 JH2 pseudokinase domain showed how the molecule's conformation facilitates binding. nih.gov Further analysis of a related compound identified two different conformers resulting from the rotation around a single bond. It was proposed that intramolecular hydrogen bonds in one conformer shielded polar groups, making the molecule less polar and more permeable. nih.gov This highlights how subtle conformational changes can influence a compound's pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.
While specific QSAR studies on this compound were not found, studies on closely related scaffolds like imidazopyridines and imidazo[4,5-b]pyridines illustrate the methodology. In these studies, a set of known inhibitors is used to build a predictive model. nih.govresearchgate.net
The process typically involves:
Descriptor Calculation: A large number of molecular descriptors, which quantify various steric, electronic, and hydrophobic properties of the molecules, are calculated. researchgate.net
Model Generation: Statistical methods are used to build a mathematical model that links these descriptors to the observed biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. nih.gov Other methods include Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Backpropagation Artificial Neural Network (BP-ANN). researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation and external test sets of compounds not used in the model's creation. nih.govresearchgate.net
The resulting models, often visualized as contour maps, indicate which regions of a molecule are sensitive to steric or electronic modifications, providing a roadmap for designing more potent analogs. nih.gov
Ligand-Target Interaction Profiling and Mapping
Detailed mapping of the interactions between a ligand and its target protein is crucial for understanding the basis of its potency and selectivity. This is often achieved through co-crystallography, which provides a snapshot of the bound state at an atomic level.
For imidazo[1,2-b]pyridazine-based inhibitors, several key interactions have been identified:
Haspin Kinase: An inhibitor was found to bind in a planar conformation, forming hydrogen bonds with the hinge region of the kinase. The imidazopyridazine core protruded into the pocket, interacting with the catalytic Lysine (B10760008) 511 residue. nih.gov
Tyk2 JH2 Pseudokinase: A derivative was shown to interact with the Tyk2 JH2 protein through two main hydrogen bond networks. One network involves the imidazopyridazine core (N1) and a C8-substituent forming hydrogen bonds with the backbone of Valine 690 in the hinge region. A second network involves a C-3 amide substituent forming hydrogen bonds with Lysine 642 and, via a water molecule, with Glutamic acid 688. nih.gov
MALT1 Protease: In a related chemical series, an allosteric inhibitor was found to bind to a site distinct from the active site. The binding of the ligand induced a conformational change, displacing a key Tryptophan 580 residue and opening up the allosteric pocket. A trifluoromethyl group on the ligand occupied a hydrophobic pocket formed by residues Leu383, Leu386, and Ile712. cardiff.ac.uk
These examples demonstrate how the imidazo[1,2-b]pyridazine scaffold and its substituents can engage in a variety of interactions, including hydrogen bonding and hydrophobic contacts, to achieve high-affinity binding to their respective targets.
Pharmacophore Elucidation for Targeted Biological Activities of this compound Derivatives
The elucidation of a pharmacophore model is a critical step in understanding the structure-activity relationships (SAR) of a chemical series and in guiding the rational design of new, more potent analogs. For derivatives of the this compound scaffold, pharmacophore modeling helps to define the key molecular features and their spatial arrangement required for interaction with specific biological targets. While a single, universal pharmacophore for all biological activities of this scaffold is not feasible, distinct models have been developed or inferred for different target classes, primarily protein kinases.
The core imidazo[1,2-b]pyridazine structure serves as a rigid scaffold, with the chloro substituents at the 3 and 6 positions acting as key anchor points for modification and interaction. The nitrogen atoms within the fused ring system are crucial, often participating in hydrogen bonding with amino acid residues in the active site of target proteins.
Studies on various imidazo[1,2-b]pyridazine derivatives have revealed common pharmacophoric features essential for their biological activities. These typically include:
A Hydrogen Bond Acceptor (HBA): The pyridazine (B1198779) nitrogen (N1) is frequently identified as a key hydrogen bond acceptor, often interacting with the hinge region of protein kinases.
A Hydrogen Bond Donor (HBD): Substituents at the 3 or 6 positions can be modified to include hydrogen bond donors, which can form additional stabilizing interactions with the target.
Aromatic/Hydrophobic Regions: The imidazo[1,2-b]pyridazine core itself provides a degree of aromaticity and hydrophobicity. Additionally, aryl or other hydrophobic groups substituted at the 3 and 6 positions are often crucial for fitting into hydrophobic pockets within the target's binding site, contributing significantly to binding affinity.
Defined Vectorial Geometry: The relative orientation of these features is critical for optimal binding and subsequent biological activity.
For instance, in the context of inhibiting I-kappa B kinase beta (IKKβ), an interaction model was developed based on SAR studies. This model highlighted the importance of specific substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold to enhance inhibitory activity against both cell-free IKKβ and TNFα production in cellular assays. semanticscholar.org
Similarly, structure-based design efforts targeting c-Met and VEGFR2 kinases have led to the optimization of imidazo[1,2-b]pyridazine and related imidazo[1,2-a]pyridine derivatives. These studies emphasized the role of substituents that can form intramolecular hydrogen bonds to create a more rigid and conformationally pre-organized inhibitor, leading to potent inhibition. nih.gov
The development of selective inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) also leveraged the imidazo[1,2-b]pyridazine scaffold. X-ray crystallography elucidated the binding mode, providing a clear picture of the key interactions and guiding the rational design of analogs with improved selectivity over related kinases like CLK.
The table below summarizes the key pharmacophoric features and their roles in the activity of imidazo[1,2-b]pyridazine derivatives against various kinase targets, as inferred from SAR and structural studies.
| Target Kinase | Key Pharmacophoric Features | Role of Substituents at C3 and C6 Positions |
| IKKβ | Hydrogen bond acceptors, specific hydrophobic groups. | Optimization of these positions led to increased cell-free and cell-based activity. semanticscholar.org |
| c-Met/VEGFR2 | Features allowing for intramolecular hydrogen bonding to enforce a rigid conformation. | Introduction of groups like pyrazolone (B3327878) and pyridone rings resulted in potent dual inhibition. nih.gov |
| PIM Kinases | Unique interaction with the N-terminal lobe helix αC, rather than the kinase hinge region. | The imidazo[1,2-b]pyridazine core acts as a non-ATP mimetic competitive inhibitor. |
| CDK12/13 | Covalent warhead for interaction with a cysteine residue (Cys1039). | The scaffold serves to correctly position a reactive group for covalent bond formation. nih.gov |
Biological Activities and Mechanistic Investigations of 3,6 Dichloroimidazo 1,2 B Pyridazine Derivatives
Kinase Inhibition Profiles
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been extensively evaluated for their ability to inhibit protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly for cancer and inflammatory diseases.
Inhibition of Protein Kinases (e.g., DYRKs, CLKs, CDK, FLT3-ITD, BTK, TAK1, PDE10)
Research has identified potent inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a diverse set of protein kinases.
DYRKs, CLKs, and CDKs: 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with several compounds showing IC₅₀ values below 100 nM. nih.gov One notable derivative, compound 20a, demonstrated high selectivity and potency against DYRK1A (IC₅₀ = 50 nM), CLK1 (IC₅₀ = 82 nM), and CLK4 (IC₅₀ = 44 nM). nih.gov The scaffold has also proven effective for developing potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net
FLT3-ITD: The FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), especially when it contains an internal tandem duplication (FLT3-ITD) mutation. nih.gov A series of imidazo[1,2-b]pyridazines have shown high potency against this kinase. researchgate.net For instance, compound 34f exhibited nanomolar inhibitory activity against recombinant FLT3-ITD (IC₅₀ = 4 nM) and the resistant mutant FLT3-D835Y (IC₅₀ = 1 nM). nih.govresearchgate.net This compound also displayed potent antiproliferative effects in AML cell lines that are dependent on FLT3 signaling. nih.gov
BTK: Bruton's tyrosine kinase (BTK) is a vital component of the B cell receptor signaling pathway and a validated target for B cell malignancies. nih.govbohrium.com A specific imidazo[1,2-b]pyridazine derivative, compound 22 (also named TM471-1), was developed as a potent and irreversible inhibitor of BTK, with an IC₅₀ value of 1.3 nM. nih.govbohrium.com
TAK1: Transforming growth factor-β-activated kinase 1 (TAK1) is implicated in the progression of multiple myeloma. nih.govrsc.org Researchers have discovered that imidazo[1,2-b]pyridazines with 6-substituted morpholine (B109124) or piperazine (B1678402) groups can inhibit TAK1 at nanomolar concentrations. nih.gov The lead compound from this series, compound 26, inhibited the enzymatic activity of TAK1 with an IC₅₀ of 55 nM. nih.gov
PDE10: The design of some 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives has been influenced by combining structural features of phosphodiesterase (PDE) inhibitors with the nitroimidazole scaffold. This strategy aimed to create compounds with dual modes of action, although specific inhibitory profiles against PDE10 for this series are primarily part of the design rationale for developing antiparasitic agents.
Below is an interactive table summarizing the kinase inhibition data for representative imidazo[1,2-b]pyridazine derivatives.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 20a | DYRK1A | 50 | nih.gov |
| CLK1 | 82 | nih.gov | |
| CLK4 | 44 | nih.gov | |
| 34f | FLT3-ITD | 4 | nih.govresearchgate.net |
| FLT3-D835Y | 1 | nih.govresearchgate.net | |
| 22 (TM471-1) | BTK | 1.3 | nih.govbohrium.com |
| 26 | TAK1 | 55 | nih.gov |
Kinase Selectivity Profiling and Characterization of Off-Target Interactions
A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Imidazo[1,2-b]pyridazine derivatives have demonstrated impressive selectivity profiles in broad screening panels.
The potent BTK inhibitor, compound 22 (TM471-1), was screened against a panel of 310 kinases and showed excellent selectivity. nih.govbohrium.com
An allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), derivative 6, proved to be remarkably selective when tested against a panel of 230 different kinases. It displayed over 10,000-fold selectivity for the Tyk2 pseudokinase domain over other kinases, including other JAK family members. The only notable off-target interaction was with HIPK4, and even then, the selectivity was 480-fold. nih.gov
A series of PIM kinase inhibitors based on the scaffold were screened against 50 kinase catalytic domains and were found to be highly selective, with cross-reactivity observed for only one additional kinase, Cdc-like kinase 1. semanticscholar.org
Similarly, an Mps1 kinase inhibitor, compound 27f, was found to be highly selective when profiled against 192 kinases. researchgate.net
This high degree of selectivity suggests that the imidazo[1,2-b]pyridazine scaffold can be fine-tuned to achieve specific kinase inhibition with minimal off-target activity.
Antimicrobial Activities
In addition to their kinase inhibitory properties, derivatives of the imidazo[1,2-b]pyridazine core have demonstrated significant potential as antimicrobial agents, with efficacy against both bacteria and various parasites.
Antibacterial Efficacy and Mechanistic Insights
Several studies have explored the antibacterial potential of pyridazine-based compounds, including those with the imidazo[1,2-b]pyridazine scaffold. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, novel pyridazinone derivatives have demonstrated significant efficacy, with some compounds exhibiting potent activity against multidrug-resistant strains.
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative pyridazinone derivatives against various bacterial strains.
| Bacterial Strain | Compound 3 (MIC, µM) | Compound 7 (MIC, µM) | Compound 13 (MIC, µM) |
| S. aureus (MRSA) | 4.52 | 7.8 | - |
| E. coli | - | 7.8 | - |
| S. typhimurium | - | 7.8 | - |
| A. baumannii | - | 7.8 | 3.74 |
| P. aeruginosa | - | - | 7.48 |
Antiparasitic Potency (e.g., Plasmodium falciparum, Leishmania amazonensis, Haemonchus contortus)
The imidazo[1,2-b]pyridazine scaffold has yielded compounds with potent activity against a range of protozoan and helminth parasites.
Plasmodium falciparum: This malaria-causing parasite has been a key target. 3,6-Disubstituted imidazo[1,2-b]pyridazines showed potent inhibition of the P. falciparum kinase PfCLK1. Compound 20a, for example, had an IC₅₀ of 32 nM against this parasitic kinase. nih.gov
Leishmania species: Several compounds have shown anti-leishmanial activity. While some derivatives were active against Leishmania amazonensis at micromolar concentrations, nih.gov other specifically designed 3-nitroimidazo[1,2-b]pyridazine derivatives showed activity against Leishmania infantum and Leishmania donovani.
Haemonchus contortus: This gastrointestinal nematode is a major pathogen in livestock. A series of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives demonstrated exceptionally high in vitro activity against H. contortus. The most active compounds in this series displayed a lethal dose (LD₉₉) value of 30 nM, which is comparable to the commercial anthelmintic ivermectin. nih.gov Mechanistic studies on the related imidazo[1,2-a]pyridine (B132010) scaffold suggest that these compounds may act as antagonists of the parasite's cholinergic receptors. nih.gov
Other Parasites: The scaffold's derivatives have also been evaluated against other parasites. Notably, 3-nitroimidazo[1,2-b]pyridazines exhibited selective, sub-nanomolar activity against Giardia lamblia.
Antiviral Properties and Modes of Action
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been explored for their potential as antiviral agents. Research has demonstrated that specific structural modifications to this heterocyclic system can lead to potent activity against certain human viruses.
One study focused on a series of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. While these compounds were found to be inactive against the human immunodeficiency virus (HIV), certain derivatives exhibited significant inhibitory effects against other viruses. Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov Furthermore, other derivatives from the same series, namely 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, showed inhibitory activity against the replication of varicella-zoster virus (VZV). nih.gov
The precise mode of action for these antiviral effects has not been fully elucidated. However, the activity of these compounds suggests that the imidazo[1,2-b]pyridazine core can serve as a valuable template for the development of novel antiviral therapeutics. The mechanism may involve interference with viral replication machinery or other essential viral life cycle processes. For instance, some pyridazine (B1198779) derivatives have been suggested to bind to the viral capsid, inducing conformational changes that prevent the virus from attaching to host cell receptors, or they may inhibit enzymes crucial for the viral replication cycle. nih.gov
Antifungal Activities
The antifungal potential of pyridazine and its fused heterocyclic derivatives has been an area of active investigation. While direct studies on 3,6-dichloroimidazo[1,2-b]pyridazine are limited, research on structurally related compounds highlights the promise of this chemical family in combating fungal pathogens.
A study on novel 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives demonstrated their efficacy against several plant pathogenic fungi. researchgate.net Certain compounds in this series showed good antifungal activity against G. zeae, F. oxysporum, and C. mandshurica. researchgate.net The introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties into the pyridazin-3(2H)-one ring was a key strategy in developing these compounds with notable fungicidal properties. researchgate.net
In another study, derivatives of 6-chloroimidazo[1,2-a]pyridine (B40424) were synthesized and evaluated for their activity against a clinical strain of Candida parapsilosis. nih.gov The results indicated that these compounds possess significant antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 19.36 µM to 89.38 µM. nih.gov This research underscores the potential of chlorinated imidazo-heterocyclic systems as a basis for new antifungal drug development.
These findings suggest that the broader class of chlorinated pyridazine and imidazo-fused pyridazine derivatives represents a promising scaffold for the discovery of new antifungal agents for both agricultural and clinical applications.
Anti-inflammatory and Immunomodulatory Activities
Derivatives of imidazo[1,2-b]pyridazine have emerged as significant modulators of inflammatory and immune responses. Their mechanism of action often involves the targeted inhibition of key components within inflammatory signaling cascades.
A notable mechanism through which imidazo[1,2-b]pyridazine derivatives exert their anti-inflammatory effects is the inhibition of Tyrosine kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFNα/β). google.comnih.gov These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. google.com
By selectively inhibiting the pseudokinase (JH2) domain of Tyk2, certain 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs can effectively block the downstream signaling of these cytokines. google.com This targeted inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transcribing genes that drive inflammatory responses. google.com The efficacy of these compounds has been demonstrated by their ability to inhibit IFNγ production in preclinical models, highlighting their potential as therapeutic agents for autoimmune disorders. google.com
The modulation of inflammatory signaling pathways by imidazo[1,2-b]pyridazine derivatives has direct consequences on the activation and function of immune cells. The IL-12 and IL-23 pathways are critical for the differentiation and proliferation of Th1 and Th17 cells, respectively. nih.gov These T helper cell subsets are key drivers of chronic inflammation in autoimmune diseases.
By inhibiting Tyk2-mediated signaling, imidazo[1,2-b]pyridazine derivatives can suppress the development and function of these pro-inflammatory T cell lineages. For example, a potent and selective Tyk2 JH2 inhibitor from this class was shown to be fully efficacious in a rat model of adjuvant-induced arthritis, a common model for rheumatoid arthritis. google.com This demonstrates the potential of these compounds to control autoimmune pathologies by modulating immune cell activity. The ability to regulate the function of key immune cells positions these derivatives as promising candidates for the treatment of a range of inflammatory and autoimmune conditions.
Anticancer Activities and Antitumor Mechanisms
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in the development of anticancer agents, with numerous derivatives showing potent activity against a variety of cancer types. nih.gov
A significant body of research has demonstrated the potent anti-proliferative effects of 3,6-disubstituted pyridazine and imidazo[1,2-b]pyridazine derivatives against various human cancer cell lines.
One study reported a series of novel 3,6-disubstituted pyridazines that exhibited excellent to moderate anticancer activity against human breast cancer cell lines T-47D and MDA-MB-231. nih.gov The IC50 values for these compounds against T-47D cells ranged from 0.43 to 35.9 µM, and against MDA-MB-231 cells, the range was 0.99 to 34.59 µM. nih.gov In contrast, these compounds showed weaker activity against the SKOV-3 ovarian cancer cell line. nih.gov A particularly potent derivative, 11m , which features two morpholine moieties, displayed superior anti-proliferative activity. nih.gov The antitumor mechanism for this series was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Several of these derivatives demonstrated potent CDK2 inhibitory activity with IC50 values in the nanomolar range. nih.gov
Another area of investigation involves imidazo[1,2-b]pyridazine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). A specific derivative, 34f , showed nanomolar inhibitory activity against both recombinant FLT3-ITD and the FLT3-D835Y mutant. This compound also demonstrated potent growth inhibition in FLT3-ITD-positive AML cell lines, including MV4-11 and MOLM-13, with GI50 values of 7 nM and 9 nM, respectively. In vivo studies confirmed that treatment with 34f significantly blocked tumor growth in a mouse xenograft model.
The following tables summarize the in vitro anticancer activities of selected imidazo[1,2-b]pyridazine and pyridazine derivatives.
Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound | T-47D (IC50, µM) | MDA-MB-231 (IC50, µM) | SKOV-3 (IC50, >µM) |
|---|---|---|---|
| 11a | 11.44 ± 0.37 | 34.59 ± 1.13 | >100 |
| 11e | 0.44 ± 0.01 | 2.18 ± 0.07 | 45.19 ± 1.48 |
| 11h | 0.43 ± 0.01 | 3.11 ± 0.10 | 36.63 ± 1.20 |
| 11l | 8.79 ± 0.29 | 1.16 ± 0.04 | >100 |
| 11m | 1.57 ± 0.05 | 0.99 ± 0.03 | >100 |
Data sourced from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors. nih.gov
Table 2: Growth Inhibitory Activity of Imidazo[1,2-b]pyridazine FLT3 Inhibitors
| Compound | MV4-11 (GI50, nM) | MOLM-13 (GI50, nM) |
|---|---|---|
| 29a | 110 | 180 |
| 29b | 40 | 60 |
| 30 | 40 | 70 |
| 34f | 7 | 9 |
Data sourced from a study on imidazo[1,2-b]pyridazines as FLT3 inhibitors in AML.
Induction of Apoptosis and Cell Death Pathways
The anticancer effects of imidazo[1,2-b]pyridazine derivatives are significantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a critical pathway for eliminating malignant cells and is often dysregulated in cancer.
Certain 3,6-disubstituted pyridazine derivatives have been shown to effectively induce apoptosis in human breast cancer cell lines, including T-47D and MDA-MB-231. acs.org The process of apoptosis is executed by a family of cysteine proteases known as caspases. anu.edu.au These enzymes are activated through intrinsic (mitochondrial) or extrinsic pathways. anu.edu.auresearchgate.net Mechanistic studies suggest that some derivatives trigger the intrinsic pathway, which involves the mitochondria. researchgate.net This pathway is characterized by the cleavage and activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. anu.edu.auresearchgate.net The activation of these executioner caspases leads to the cleavage of key cellular proteins and ultimately, cell death. anu.edu.au
Furthermore, some derivatives have been observed to induce other forms of cell death, such as necrosis. For instance, compound 9e, a 3,6-disubstituted pyridazine, was found to cause necrosis in a solid tumor model. nih.gov This was associated with the downregulation of the c-jun N-terminal kinase-1 (JNK1) pathway, which is known to support cancer cell survival and proliferation. nih.gov By inhibiting JNK1, these compounds can curb the activity of downstream targets like c-Jun and c-Fos, potentially restoring the function of tumor suppressors such as p53. nih.gov
The table below summarizes the apoptotic effects of selected imidazo[1,2-b]pyridazine derivatives.
| Compound/Derivative | Effect | Cell Lines/Model | Observed Mechanism |
|---|---|---|---|
| Pyridazines 11l and 11m | Induction of Apoptosis | T-47D, MDA-MB-231 (Breast Cancer) | Not specified |
| Compound 9e | Induction of Necrosis | Ehrlich Ascites Carcinoma (Solid Tumor Model) | Downregulation of JNK1 pathway, c-Jun, and c-Fos; Restoration of p53 activity |
Modulation of Cell Cycle Progression
In addition to inducing cell death, imidazo[1,2-b]pyridazine derivatives can exert their anticancer effects by interfering with the cell cycle of cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its disruption can halt the proliferation of tumors.
Studies have shown that these compounds can cause a significant alteration in the distribution of cells across different phases of the cell cycle. acs.org Specifically, treatment with certain imidazopyridazine derivatives has led to a reduction of cells in the S phase (the DNA synthesis phase) and an accumulation of cells in the G2/M phase. mdpi.com This pattern is indicative of impaired cell cycle progression and the activation of cell cycle checkpoints. mdpi.com
The mechanism behind this modulation often involves the inhibition of cyclin-dependent kinases (CDKs), which are key protein kinases that control the progression through the cell cycle. acs.org For example, the observed S-phase reduction and G2/M arrest by some compounds can be explained by their strong inhibitory activity against CDK2, a kinase essential for the progression through these specific phases. mdpi.com The table below details the effects of specific derivatives on cell cycle progression.
| Compound/Derivative | Effect on Cell Cycle | Cell Lines | Proposed Mechanism |
|---|---|---|---|
| Imidazopyridazines (e.g., compounds 5 and 12) | Reduction in S phase, Increase in G2/M phase | Not specified | Inhibition of Cyclin-dependent kinase 2 (CDK2) |
| Pyridazines 11l and 11m | Alteration in cell cycle progression | T-47D, MDA-MB-231 (Breast Cancer) | Inhibition of Cyclin-dependent kinase 2 (CDK2) |
Targeting Specific Cancer Cell Lines and Tumor Models
The antiproliferative properties of this compound derivatives have been demonstrated across a variety of human cancer cell lines and in vivo tumor models. nih.govmdpi.com The efficacy of these compounds can vary significantly depending on the specific substitutions on the imidazopyridazine core and the type of cancer cell.
In vitro studies have documented the activity of these derivatives against breast cancer lines (T-47D and MDA-MB-231), ovarian cancer (SKOV-3), osteosarcoma (U-2 OS), and liver cancer (HepG2). acs.orgnih.govresearchgate.net For example, the methyltetrahydropyran-bearing pyridazine 11m showed submicromolar growth inhibitory activity against both T-47D and MDA-MB-231 cells. acs.org Another derivative, compound 9e, exhibited broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines, with particularly high inhibition of the A498 renal cancer and T-47D breast cancer cell lines. nih.gov
The therapeutic potential of these compounds has also been validated in preclinical in vivo models. One derivative, CHR-6494, was shown to reduce tumor growth in nude mice xenografts of HCT-116 colon cancer cells. mdpi.com Similarly, compound 9e demonstrated in vivo anticancer activity in an Ehrlich ascites carcinoma solid tumor animal model, causing a reduction in the mean tumor volume. nih.gov The cytotoxic activities against various cancer cell lines are summarized below.
| Compound/Derivative | Target Cancer Cell Line | Activity (IC50/EC50/Inhibition %) |
|---|---|---|
| Pyridazine 11m | T-47D (Breast Cancer) | IC50 = 0.43 µM |
| Pyridazine 11m | MDA-MB-231 (Breast Cancer) | IC50 = 0.99 µM |
| Compound 9e | A498 (Renal Cancer) | 97.91% Inhibition |
| Compound 9e | T-47D (Breast Cancer) | 79.98% Inhibition |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | HepG2 (Liver Cancer) | CC50 > 7.8 µM |
Neurological and Psychiatric Disorder Related Activities
Beyond their use in oncology, derivatives of the imidazo[1,2-b]pyridazine scaffold have shown promise for the treatment of neurological and psychiatric disorders, owing to their ability to interact with central nervous system targets.
Central Nervous System (CNS) Penetration and Effects
A critical prerequisite for a drug to be effective in treating neurological disorders is its ability to cross the blood-brain barrier and enter the central nervous system. Studies on imidazo[1,2-b]pyridazine derivatives have indicated that these compounds can possess favorable properties for CNS penetration. In vitro permeability assays, such as the Caco-2 model, have shown that certain analogs exhibit high permeability. nih.gov This is sometimes attributed to the molecule's ability to form intramolecular hydrogen bonds, which can mask polar groups and enhance lipid solubility. nih.gov
Furthermore, direct evidence of CNS activity has been demonstrated in studies where these compounds were tested for their ability to displace radiolabeled ligands from receptors in rat brain tissue. nih.gov The potent displacement of [³H]diazepam from brain membranes by some derivatives confirms their interaction with CNS targets. nih.gov
Neuroprotective Efficacy (e.g., Alzheimer's Disease, Antineuropathic Activity)
Derivatives of imidazo[1,2-b]pyridazine are being investigated for their neuroprotective potential, particularly in the context of Alzheimer's disease. A key therapeutic strategy for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov
Several 3-nitro-6-amino-substituted imidazo[1,2-b]pyridazine derivatives have been designed and synthesized as potent AChE inhibitors. nih.gov Compounds such as 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) have demonstrated very high potency, with IC50 values in the nanomolar range (<0.05 µM) for AChE inhibition. nih.gov
In addition to AChE inhibition, computational studies have explored pyridazine derivatives as multi-target agents for Alzheimer's disease, also aiming to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease. These in silico models suggest that the pyridazine scaffold can be optimized to interact favorably with key proteins involved in Alzheimer's pathology.
Ligand Binding and Modulation of Specific Receptors (e.g., D4 dopamine (B1211576) receptors)
The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure capable of interacting with various CNS receptors. Notably, derivatives of this class have been reported to exhibit high affinities and selectivities for D4 dopamine receptors. nih.gov The D4 receptor is a target of interest for various psychiatric conditions. While detailed structure-activity relationships for D4 receptor binding are still being elucidated for this specific scaffold, the initial findings highlight its potential for developing novel ligands targeting the dopaminergic system. nih.gov
Beyond dopamine receptors, these compounds have also been extensively studied as ligands for benzodiazepine (B76468) receptors, further underscoring their diverse CNS activity profile. mdpi.com
Other Investigated Biological Activities of this compound Derivatives
While the primary focus of research on this compound derivatives has been in areas such as oncology and virology, several other biological activities have been explored, revealing the broad therapeutic potential of this scaffold. These investigations have ventured into metabolic disorders, immunomodulation, and neurodegenerative diseases. This section summarizes the findings related to the antidiabetic, anti-obesity, thymic enhancing, and acetylcholinesterase inhibitory activities of imidazo[1,2-b]pyridazine derivatives.
Antidiabetic Activities
The imidazo[1,2-b]pyridazine scaffold has been identified as a structure of interest in the context of metabolic disorders, including diabetes. The core structure is recognized for its potential role in developing agents with antidiabetic properties. However, specific studies detailing the in-vitro or in-vivo antidiabetic activities of this compound derivatives, such as their effects on α-amylase or α-glucosidase inhibition, are not extensively available in the current scientific literature. The potential of this class of compounds in the management of diabetes remains an area for future investigation.
Anti-obesity Activities
The exploration of imidazo[1,2-b]pyridazine derivatives for anti-obesity applications is an emerging area of interest. While metabolic disorders are a noted area of investigation for this scaffold, detailed research focusing on specific anti-obesity mechanisms, such as lipase (B570770) inhibition or effects on adipocyte differentiation for this compound derivatives, has not been prominently reported. Further research is required to ascertain the potential of these specific compounds in addressing obesity.
Role as Thymic Enhancers
The potential for imidazo[1,2-b]pyridazine derivatives to act as thymic enhancers has been suggested in a comprehensive review of the scaffold's medicinal chemistry applications. nih.gov This indicates a possible role in immunomodulation by promoting the development and function of T-cells in the thymus. However, specific experimental studies that investigate and confirm the thymic enhancing properties of this compound derivatives are not yet available in the public domain. This remains a speculative but potentially fruitful avenue for future research.
Inhibition of Acetylcholinesterase and Antioxidant Activities
A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and for their antioxidant properties. bohrium.com Acetylcholinesterase inhibitors are a key therapeutic class for managing the symptoms of Alzheimer's disease.
In these studies, a number of derivatives were synthesized by introducing various amino substituents at the 6-position of the imidazo[1,2-b]pyridazine core. Among the synthesized compounds, two derivatives, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (referred to as compound 5c in the study) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (compound 5h), emerged as particularly potent inhibitors of acetylcholinesterase. bohrium.comnih.govresearchgate.net
The inhibitory activities of these compounds were quantified by their half-maximal inhibitory concentration (IC50) values. Compound 5h was found to be the most potent, with an IC50 value of 40 nM, while compound 5c also demonstrated strong inhibition with an IC50 of 50 nM. nih.govresearchgate.net These findings highlight the potential of the imidazo[1,2-b]pyridazine scaffold in the design of novel and potent acetylcholinesterase inhibitors. bohrium.com
The same series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives was also assessed for their antioxidant activities. bohrium.com While the studies confirmed that these compounds were evaluated for such properties, specific quantitative data, such as DPPH radical scavenging IC50 values for the most potent AChE inhibitors, were not detailed in the available literature.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected 3-nitro-6-amino-imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Substitution at 6-position | AChE IC50 (nM) |
|---|---|---|
| 5c | Piperidin-1-yl | 50 |
| 5h | 4-Phenylpiperazin-1-yl | 40 |
Computational and in Silico Approaches in the Study of 3,6 Dichloroimidazo 1,2 B Pyridazine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of 3,6-dichloroimidazo[1,2-b]pyridazine, this method has been instrumental in elucidating binding modes and guiding structure-activity relationship (SAR) studies.
Research has shown that derivatives of this scaffold are potent inhibitors of various protein kinases. For instance, molecular docking studies on a series of 3,6-disubstituted pyridazines identified Cyclin-Dependent Kinase 2 (CDK2) as a probable enzymatic target. nih.gov The docking analysis revealed key interactions within the CDK2 active site, where the pyridazine (B1198779) core forms hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. The docking scores for several potent derivatives indicated a strong binding affinity, which was later confirmed by enzymatic assays. nih.gov
In another study, docking models were effectively used to optimize imidazopyridazine-based inhibitors of Haspin, a mitotic protein kinase. nih.govfigshare.com The lead structures were rapidly optimized using a combination of crystal structures and docking, leading to inhibitors with potent activity. figshare.com The co-crystal structure of a lead derivative confirmed that the imidazopyridazine group protrudes into the ATP-binding pocket, interacting with the catalytic lysine (B10760008) residue. nih.gov This structural insight, gained through docking and crystallography, was vital for designing compounds with improved potency and selectivity. nih.gov
Table 1: Molecular Docking Scores of Representative Imidazo[1,2-b]pyridazine (B131497) Derivatives against CDK2 This table is based on data from studies on 3,6-disubstituted pyridazine derivatives, for which this compound is a potential precursor.
| Compound Reference | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Pyridazine 11l nih.gov | CDK2 | -13.59 | LEU83, GLU81, LYS33, ASP86 |
| Pyridazine 11m nih.gov | CDK2 | -13.19 | LEU83, GLU81, LYS33, ASP86 |
| Pyridazine 11h nih.gov | CDK2 | -12.98 | LEU83, GLU81, LYS33, ASP86 |
| Pyridazine 11e nih.gov | CDK2 | -12.78 | LEU83, GLU81, LYS33, ASP86 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction
Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, providing a deeper understanding of the stability of ligand-protein complexes and helping to refine binding affinity predictions. Following molecular docking, MD simulations can assess the dynamic behavior of the ligand in the binding pocket, revealing the stability of key interactions and the conformational changes that may occur upon binding.
For imidazo[1,2-b]pyridazine derivatives, MD simulations have been used to validate docking poses and analyze the stability of the ligand-receptor complex. researchgate.net For example, after docking a ligand into the active site of a target kinase, a simulation can be run for tens or hundreds of nanoseconds. By analyzing the trajectory, researchers can calculate parameters like the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in its initial predicted pose. Furthermore, these simulations allow for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone.
Prediction and Optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The success of a drug candidate is critically dependent on its ADME properties. In silico tools are widely used to predict these characteristics early in the discovery process, allowing for the optimization of molecules to improve their pharmacokinetic profiles. For derivatives synthesized from this compound, various ADME parameters are computationally evaluated.
Studies on this class of compounds often include predictions of physicochemical properties (e.g., molecular weight, logP), drug-likeness based on rules such as Lipinski's Rule of Five, and pharmacokinetic parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. nih.govnih.gov For example, an in silico analysis of several 3,6-disubstituted pyridazines predicted good oral bioavailability and adherence to drug-likeness criteria, suggesting they have favorable pharmacokinetic profiles. nih.govnih.gov These predictions help prioritize which compounds should be synthesized and tested in vitro, saving significant resources.
Table 2: Predicted ADME and Physicochemical Properties for Representative Pyridazine Derivatives This table is based on data from studies on 3,6-disubstituted pyridazine derivatives, for which this compound is a potential precursor.
| Compound Reference | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Human Intestinal Absorption | BBB Permeant |
| Pyridazine 11e nih.gov | 425.53 | 3.39 | 6 | 1 | High | Yes |
| Pyridazine 11h nih.gov | 465.54 | 2.92 | 7 | 2 | High | Yes |
| Pyridazine 11l nih.gov | 481.59 | 2.99 | 7 | 2 | High | Yes |
| Pyridazine 11m nih.gov | 495.62 | 2.62 | 8 | 2 | High | No |
In Silico Toxicity Prediction and Risk Assessment
Predicting potential toxicity is a critical step in drug development to minimize the risk of failure in later clinical stages. In silico toxicology models use computational algorithms to predict adverse effects based on a compound's structure. These models can flag potential liabilities such as carcinogenicity, mutagenicity, and organ toxicity.
For the imidazo[1,2-b]pyridazine scaffold, computational methods are used to assess risks, including the potential for inhibiting key metabolic enzymes. For instance, the prediction of interactions with cytochrome P450 (CYP) isoforms is a common in silico assessment. Studies on 3,6-disubstituted pyridazines have predicted the potential inhibition of various CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4), which is crucial information for anticipating drug-drug interactions. nih.gov Additionally, while not strictly an in silico method, preliminary cytotoxicity is often assessed against cell lines like the human liver cancer cell line HepG2 to gauge potential hepatotoxicity, an endpoint that computational models also aim to predict. mdpi.com
Virtual High-Throughput Screening for Identification of Novel Ligands
Virtual high-throughput screening (vHTS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on docking a library of compounds into the target's binding site, or ligand-based, searching for molecules that are similar to a known active compound.
While specific vHTS campaigns starting from this compound are not extensively documented, the general methodology is highly applicable. For the related imidazo[1,2-a]pyridine (B132010) scaffold, a collaborative virtual screening effort successfully identified new anti-leishmanial hits by probing proprietary pharmaceutical libraries. nih.gov This campaign used ligand-based similarity searches, starting with a "seed" compound, to rapidly expand the chemotype and identify novel, potent derivatives. nih.gov A similar strategy could be employed for the imidazo[1,2-b]pyridazine scaffold, where a known active derivative could be used as a query to screen vast chemical databases for new potential inhibitors, which could then be synthesized from the 3,6-dichloro precursor.
De Novo Drug Design Methodologies
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the constraints of a specific protein's active site. Instead of screening existing libraries, these methods build molecules from scratch, either by assembling small molecular fragments (fragment-based) or by generating new structures atom-by-atom (atom-based).
In the context of this compound, de novo design could be used to generate novel derivatives with high predicted affinity and specificity for a target. Starting with the imidazo[1,2-b]pyridazine core placed in the active site of a protein, algorithms could "grow" new functional groups from the 3- and 6-positions to optimize interactions with the surrounding amino acid residues. Alternatively, the scaffold itself could be identified through "scaffold hopping" methodologies, where a known inhibitor of a target is computationally replaced with a structurally different core, like the imidazo[1,2-b]pyridazine ring system, while maintaining the key pharmacophoric interactions necessary for biological activity. This approach can lead to the discovery of novel chemical series with improved properties over existing inhibitors.
Future Directions and Therapeutic Potential of 3,6 Dichloroimidazo 1,2 B Pyridazine Derivatives
Development of Highly Selective and Potent Analogues for Specific Targets
A primary focus of ongoing research is the rational design and synthesis of 3,6-dichloroimidazo[1,2-b]pyridazine derivatives with high potency and selectivity for specific molecular targets. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. Significant progress has been made in developing analogues that selectively inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in disease.
One notable area of success has been the development of potent inhibitors of Anaplastic Lymphoma Kinase (ALK). Certain macrocyclic derivatives of imidazo[1,2-b]pyridazine (B131497) have demonstrated the ability to overcome resistance to existing ALK inhibitors, including the challenging G1202R mutation. nih.govresearchgate.net For instance, the compound O-10 exhibited potent enzymatic inhibitory activity against wild-type ALK and its resistant mutants, with IC50 values in the low nanomolar range. nih.gov
Similarly, imidazo[1,2-b]pyridazine derivatives have been identified as potent second-generation inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in various cancers. The representative compound 15m potently inhibited wild-type TRK as well as clinically relevant resistant mutants. nih.gov Further research has yielded covalent inhibitors of Cyclin-Dependent Kinases 12 and 13 (CDK12/13), which are promising targets for triple-negative breast cancer. nih.gov
The scaffold has also proven effective in targeting Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases. Researchers have developed potent and selective allosteric inhibitors of TYK2 by targeting its pseudokinase (JH2) domain, a novel approach that enhances selectivity. nih.govrsc.org Additionally, derivatives have shown promise as inhibitors of Pim1 kinase, which is implicated in cancer and multidrug resistance. nih.govspringermedizin.de
| Compound | Target | Potency (IC50/Ki) | Therapeutic Area |
|---|---|---|---|
| O-10 | ALK (wild-type and mutants) | 2.6 - 23 nM | Cancer (NSCLC) |
| 15m | TRK (wild-type and mutants) | 0.08 - 2.14 nM | Cancer |
| Compound 24 | CDK12/13 | 12.2 - 15.5 nM | Cancer (TNBC) |
| TYK2 JH2 Inhibitor | TYK2 (pseudokinase domain) | Low nM | Autoimmune/Inflammatory Diseases |
| Pim1 Inhibitors | Pim1 Kinase | Low nM | Cancer |
Exploration of Combination Therapies with Existing Pharmaceutical Agents
A significant future direction for imidazo[1,2-b]pyridazine derivatives lies in their use in combination with existing pharmaceutical agents. This strategy can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages of individual drugs, thereby minimizing toxicity.
A compelling example of this approach is the use of imidazo[1,2-b]pyridazine-based Pim1 kinase inhibitors to overcome multidrug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2). nih.govspringermedizin.de ABCG2 is an efflux pump that can expel a wide range of chemotherapeutic drugs from cancer cells, rendering them resistant to treatment. Studies have shown that Pim1 kinase can phosphorylate and activate ABCG2. nih.gov By inhibiting Pim1, imidazo[1,2-b]pyridazine derivatives can effectively block this activation, leading to increased intracellular accumulation and potency of co-administered anticancer drugs. nih.gov
Research has demonstrated that these Pim1 inhibitors can significantly increase the efficacy of conventional chemotherapeutic agents such as flavopiridol, mitoxantrone, topotecan, and doxorubicin (B1662922) in ABCG2-expressing cancer cells. nih.gov This dual-mode effect, involving both direct impairment of the transporter and reduction in its expression over time, presents a powerful strategy to combat drug resistance. nih.gov
Future research will likely explore other synergistic combinations. For instance, combining a highly selective imidazo[1,2-b]pyridazine-based ALK inhibitor with a drug targeting a different oncogenic pathway in non-small cell lung cancer could lead to more durable responses. Similarly, in inflammatory diseases, combining a TYK2 inhibitor from this class with other anti-inflammatory agents could provide a more comprehensive and potent therapeutic effect.
Identification and Validation of Novel Therapeutic Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold makes it an excellent tool for identifying and validating novel therapeutic targets. Through screening libraries of these derivatives against various cell lines and biological assays, researchers can uncover new proteins and pathways that are critical for disease progression and can be modulated by small molecules.
The broad spectrum of activity of imidazo[1,2-b]pyridazine derivatives against various kinases suggests that there may be other, as-yet-unidentified kinases or related proteins that could serve as novel therapeutic targets. nih.govresearchgate.net Systematic screening of these compounds against the human kinome could reveal unexpected and potent inhibitory activities.
Beyond cancer and inflammation, this scaffold is being explored for other therapeutic applications. For example, derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov The development of potent and selective ligands for these plaques could lead to new diagnostic imaging agents or even therapeutic agents that interfere with plaque formation. nih.gov
Furthermore, the imidazo[1,2-b]pyridazine core has been investigated for its potential in treating neglected tropical diseases. Recent studies have shown that derivatives of this scaffold exhibit promising activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a debilitating fungal disease. nih.gov This highlights the potential of this chemical class to address unmet medical needs in infectious diseases.
Translational Challenges and Opportunities in Drug Development
The journey of a promising compound from the laboratory to the clinic is fraught with challenges. For this compound derivatives, these translational hurdles are similar to those faced by other small molecule drug candidates. Key challenges include optimizing pharmacokinetic properties, ensuring a favorable safety profile, and overcoming potential drug resistance mechanisms.
One of the primary challenges is achieving good metabolic stability and oral bioavailability. Early derivatives of some imidazo[1,2-b]pyridazine series exhibited poor metabolic stability, which would limit their effectiveness in vivo. nih.gov However, medicinal chemistry efforts have successfully addressed this by modifying the scaffold, for example, by replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety in TYK2 inhibitors, which dramatically improved metabolic stability. nih.gov Similarly, optimizing properties like Caco-2 permeability is crucial for oral absorption. nih.gov
Selectivity remains a critical aspect. As many derivatives target the ATP-binding site of kinases, achieving high selectivity against a specific kinase over the entire kinome is a significant challenge. However, the development of allosteric inhibitors, such as those targeting the TYK2 pseudokinase domain, offers a promising opportunity to enhance selectivity. rsc.org
The emergence of drug resistance is another major hurdle, particularly in cancer therapy. The development of next-generation imidazo[1,2-b]pyridazine derivatives that can overcome known resistance mutations, as seen with the ALK and TRK inhibitors, is a key opportunity. nih.govnih.gov
Despite these challenges, the imidazo[1,2-b]pyridazine scaffold presents significant opportunities. Its chemical tractability allows for extensive structure-activity relationship (SAR) studies and optimization of drug-like properties. nih.govresearchgate.net The proven success of ponatinib, an approved kinase inhibitor containing this core, provides a strong validation for the therapeutic potential of this class of compounds. nih.gov
Emerging Applications and Innovations in Chemical Biology
The unique properties of this compound derivatives are also being leveraged for innovative applications in chemical biology. These compounds can serve as valuable research tools to probe biological pathways and validate new drug targets.
One emerging application is the development of chemical probes. Potent and selective imidazo[1,2-b]pyridazine-based inhibitors can be used to specifically block the activity of a target protein in cells or in vivo, allowing researchers to elucidate its biological function. The development of covalent inhibitors, such as those targeting CDK12/13, provides highly specific and irreversible probes. nih.gov
Another innovative use is in the development of diagnostic agents. As mentioned, derivatives of this scaffold have been designed as ligands for β-amyloid plaques, with the potential to be developed into positron emission tomography (PET) radiotracers for imaging these plaques in the brains of Alzheimer's patients. nih.gov This could enable earlier diagnosis and monitoring of disease progression.
The scaffold's versatility also lends itself to the development of novel drug delivery systems and targeted therapies. For example, these compounds could be conjugated to antibodies or other targeting moieties to deliver them specifically to diseased cells, thereby enhancing their efficacy and reducing systemic toxicity.
Q & A
Q. Key Methodological Considerations :
- Solvent Choice : Polar aprotic solvents (DMF, DMA) enhance reaction efficiency .
- Catalysts : Pd(PPh₃)₂Cl₂ or CuI are used for cross-coupling reactions .
- Purification : Flash chromatography (silica gel, pentane/Et₂O gradients) or recrystallization (MeOH/EtOAc) ensures high purity .
How can contradictory reactivity data in direct C-H arylation be resolved?
Advanced Research Question
Direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine often faces challenges due to competing side reactions. For instance, attempts to functionalize C2 directly after C3-arylation failed, necessitating a two-step approach: bromination at C2 followed by Suzuki coupling .
Q. Resolution Strategies :
- Intermediate Bromination : Use N-bromosuccinimide (NBS) to generate 2-bromo intermediates, enabling sequential functionalization .
- Microwave Assistance : Shortens reaction times (40–120 min) and improves yields (65–86%) for Suzuki-Miyaura couplings .
- Catalytic System Optimization : Pd(OAc)₂ with XPhos ligands enhances regioselectivity in challenging substrates .
What analytical methods are critical for characterizing substituted imidazo[1,2-b]pyridazines?
Basic Research Question
Characterization relies on a combination of NMR, MS, and X-ray crystallography:
- ¹H/¹³C NMR : Assigns regiochemistry; e.g., aromatic protons at δ 7.15–10.05 ppm confirm aryl substitution patterns .
- Mass Spectrometry : HRMS validates molecular weights (e.g., [M+H]+ for C₁₃H₈ClN₃: 249.0404) .
- X-ray Diffraction : Resolves ambiguities in regioselectivity, as seen in 6-chloro-3-(4-fluorophenyl) derivatives .
Advanced Tip : Use HPLC (XBridge C18 column, 10 mM ammonium acetate/MeCN gradient) to assess purity (>95%) for biological assays .
How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Advanced Research Question
SAR studies reveal that substituents at C3 and C6 significantly modulate biological activity. For example:
Q. Methodological Framework :
Parallel Synthesis : Generate diverse libraries via tandem Suzuki couplings .
In Silico Docking : Predict binding modes using crystal structures of target proteins (e.g., TNF-α) .
Biological Assays : Prioritize compounds with IC₅₀ < 100 nM for further optimization .
What strategies address low yields in Pd-catalyzed cross-coupling reactions?
Advanced Research Question
Low yields often stem from steric hindrance or competing decomposition. Evidence from failed C2-arylation attempts highlights the need for alternative pathways .
Q. Optimization Approaches :
- Solvent Screening : DMA outperforms pentan-1-ol in Pd-catalyzed reactions (75% vs. <50% yield) .
- Microwave Irradiation : Accelerates reactions (TOF up to 1,200 h⁻¹) and reduces side products .
- Protecting Groups : Temporarily mask reactive sites (e.g., nitro groups) to direct coupling to desired positions .
How do reaction conditions influence regioselectivity in heterocyclic substitutions?
Basic Research Question
Regioselectivity is controlled by electronic and steric factors:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
